N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
This compound features a unique hybrid structure combining a 1,2,4-thiadiazole ring substituted with a cyclopropyl group, a pyrrolidine scaffold, and a 1,2-benzothiazol-3-amine moiety with a sulfone group. The presence of sulfur-containing heterocycles (thiadiazole and benzothiazole) may enhance binding to metal ions or hydrophobic enzyme pockets, while the cyclopropyl group could improve metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-21(16-13-4-2-3-5-14(13)26(23,24)20-16)12-8-9-22(10-12)17-18-15(19-25-17)11-6-7-11/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUIMMOCQJLKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NS2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the pyrrolidine ring, and the benzothiazole ring, followed by their subsequent coupling.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate under reflux conditions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine precursors and aldehydes or ketones.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final coupling of these rings involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects : The cyclopropyl group in the thiadiazole ring may confer steric and electronic advantages over bulkier substituents (e.g., dichlorophenyl in ), possibly improving bioavailability.
- Biological Activity : While triazole derivatives (e.g., ) demonstrate measurable anticancer activity, the target compound’s sulfone group and pyrrolidine linker could enhance solubility and selectivity, though experimental validation is lacking .
Computational and Crystallographic Insights
- Structural Analysis : Software like SHELX and WinGX are critical for resolving complex heterocyclic structures. The target compound’s crystallography data (unpublished) would clarify bond angles and conformations, aiding SAR studies.
- Docking Predictions : Compared to pyridinyl-tetrazole derivatives (e.g., ), the benzothiazole sulfone group may exhibit stronger hydrogen-bonding with kinase ATP pockets, as seen in similar sulfonamide inhibitors .
Biological Activity
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrrolidine ring linked to a thiadiazole moiety and a benzothiazole unit. Its molecular formula is , with a molecular weight of approximately 320.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiadiazole and benzothiazole rings are known for their roles in inhibiting enzyme activity, which can lead to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition: Compounds containing thiadiazole and benzothiazole rings have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
- Antimicrobial Activity: Some derivatives have shown significant antibacterial and antifungal properties against various pathogens, indicating their potential as antimicrobial agents .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In Vitro Studies: Several studies have reported that thiadiazole derivatives possess moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Thiadiazole-based compounds have been linked to cytotoxic effects against various cancer cell lines:
- Case Study: A study indicated that certain thiadiazole derivatives exhibited significant cytotoxicity against pancreatic cancer cells (DAN-G), suggesting their potential as chemotherapeutic agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiadiazole Ring: Cyclization reactions involving appropriate precursors.
- Pyrrolidine Formation: Introduction of the pyrrolidine moiety through alkylation or cyclization.
- Benzothiazole Integration: Final coupling reactions leading to the complete structure.
Research Findings
Recent studies have focused on evaluating the pharmacological properties of similar compounds:
- Antioxidant Activity: Some derivatives have shown promising antioxidant properties, which may contribute to their overall therapeutic profile.
Summary of Findings from Recent Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
